

An In-Depth Technical Guide to Pyronine B: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyronine B is a cationic xanthene dye widely utilized in biological and histological staining. Its ability to selectively stain RNA renders it an invaluable tool in various research applications, including the differentiation of nucleic acids, identification of specific cell types, and the study of cellular processes such as apoptosis. This technical guide provides a comprehensive overview of the chemical structure, formula weight, and key applications of **Pyronine B**, with a focus on detailed experimental protocols relevant to researchers in the life sciences and drug development.

Chemical Structure and Formula Weight

A notable point of clarification regarding **Pyronine B** is the variability in its reported chemical formula and formula weight. This discrepancy arises from the presence of a ferric chloride complex in some commercial preparations. The simpler, cationic form of **Pyronine B** has a distinct molecular structure and weight from the complex. It is crucial for researchers to be aware of the specific form of **Pyronine B** they are using, as this can influence experimental outcomes.

The two commonly cited forms are:

• **Pyronine B** (cationic dye): This form consists of the organic dye cation and a chloride anion.



• **Pyronine B** (ferric chloride complex): In some manufacturing processes, two molecules of **Pyronine B** can be linked through ferric chloride.[1] This results in a significantly larger molecule.

The choice of which form to use depends on the specific application and the required purity of the dye. For applications requiring high specificity and known molar concentrations, the pure cationic form is preferable.

Quantitative Data Summary

Property	Value	References
Chemical Name	Pyronine B	[2]
Synonyms	C.I. 45010	[2]
CAS Number	2150-48-3	[2][3][4]
Molecular Formula (Cationic Form)	C21H27CIN2O	[4][5]
Formula Weight (Cationic Form)	358.90 g/mol	[4][5]
Molecular Formula (Ferric Chloride Complex)	C42H54Cl8Fe2N4O2	[2]
Formula Weight (Ferric Chloride Complex)	1042.28 g/mol	[2]
Alternative Reported Formula (with Iron)	C21H27Cl4FeN2O	[3]
Alternative Reported Formula Weight (with Iron)	521.11 g/mol	[3]
Appearance	Dark green or brown to black crystalline powder	[2][5]
Melting Point	174 - 176 °C	[2]
Absorption Maximum (λmax)	550 - 555 nm (in 50% ethanol)	[1]
Solubility	Soluble in water and ethanol	[1][3]



Experimental Protocols Methyl Green-Pyronin Staining for Differentiation of DNA and RNA

The Methyl Green-Pyronin stain is a classic histological technique used to differentiate between DNA and RNA in tissue sections. Methyl green selectively stains DNA, appearing blue-green, while **Pyronine B** (often used as Pyronin Y in this protocol) stains RNA, appearing pink or red. This method is particularly useful for identifying cells with high RNA content, such as plasma cells and activated lymphocytes.[6][7][8]

Materials:

- Paraffin-embedded tissue sections (5 μm)
- · Xylene or xylene substitute
- Ethanol (graded series: 100%, 95%, 70%)
- Distilled water
- Methyl Green-Pyronin staining solution
- Acetone or absolute alcohol for dehydration
- Mounting medium

Procedure for Paraffin-Embedded Sections:

- Deparaffinization and Hydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Hydrate the sections by passing them through a graded series of alcohol: two changes of 100% ethanol for 3 minutes each, 95% ethanol for 3 minutes, and 70% ethanol for 3 minutes.
 - Rinse thoroughly in running tap water, followed by a rinse in distilled water.[9]



Staining:

- Place slides in the Methyl Green-Pyronin staining solution at room temperature for 2 to 7 minutes.[9] The optimal staining time may need to be adjusted; longer incubation times will intensify the pyronin (red) staining, while shorter times will favor methyl green (blue-green) staining.[9]
- Rinsing and Dehydration:
 - Briefly rinse the slides in two changes of distilled water (1-2 dips each).
 - Dehydrate the sections rapidly through three changes of fresh absolute alcohol or acetone.[9][10]
- Clearing and Mounting:
 - Clear the slides in three changes of fresh xylene.[9]
 - Coverslip using a permanent mounting medium.[9]

Expected Results:

- DNA (nuclei): Blue-green to green[7][9]
- RNA (nucleoli, cytoplasm of plasma cells): Pink to red[7][9]
- Mast cell granules: Pink[9]

Logical Workflow for Methyl Green-Pyronin Staining



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Workflow for Methyl Green-Pyronin Staining of Tissue Sections.

Detection of Apoptotic Cells

The Methyl Green-Pyronin stain can also be employed for the identification of apoptotic cells in tissue sections. During apoptosis, there is often an increase in cytoplasmic RNA content, which is strongly stained by pyronin. Apoptotic bodies, which are fragments of apoptotic cells, will also exhibit characteristic staining patterns. This provides a simple, cost-effective method for visualizing apoptosis in a routine laboratory setting.[11]

Procedure:

The protocol for Methyl Green-Pyronin staining described above is followed. Apoptotic cells are identified by their distinct morphological features, including:

- Pyknotic nuclei: Condensed chromatin stained intensely blue-green by methyl green.
- Intensely pyroninophilic cytoplasm: The cytoplasm of apoptotic cells often appears bright red due to the high concentration of RNA.[11]
- Apoptotic bodies: Small, membrane-bound fragments containing condensed chromatin and cytoplasm that will stain accordingly.

While this method is useful for morphological assessment, for quantitative analysis of apoptosis, especially in drug development settings, flow cytometry-based assays are preferred. Although specific protocols for using **Pyronine B** alone in flow cytometry for apoptosis are not widely documented, its fluorescent properties suggest potential for such applications, likely in combination with other markers of apoptosis.

Ion Channel Inhibition Assays

Pyronine B has been reported to act as an inhibitor of small hydrophobic (SH) protein channels, with a dissociation constant (Kd) of 6.8 μΜ.[5] While a specific, detailed electrophysiology or high-throughput screening protocol for **Pyronine B** is not readily available in the public domain, a general methodology for a fluorescence-based ion channel inhibition assay is provided below as a conceptual framework. Such assays are crucial in drug discovery for identifying compounds that modulate ion channel activity.



General Protocol for a Fluorescence-Based Ion Channel Inhibition Assay:

This protocol is a generalized example and would require optimization for the specific ion channel and cell line being studied.

Materials:

- Cell line expressing the target ion channel
- Fluorescence plate reader
- Voltage-sensitive or ion-specific fluorescent dye (e.g., a thallium-sensitive dye for potassium channels)
- Assay buffer
- Channel activator (if required)
- **Pyronine B** (or other test compounds)

Procedure:

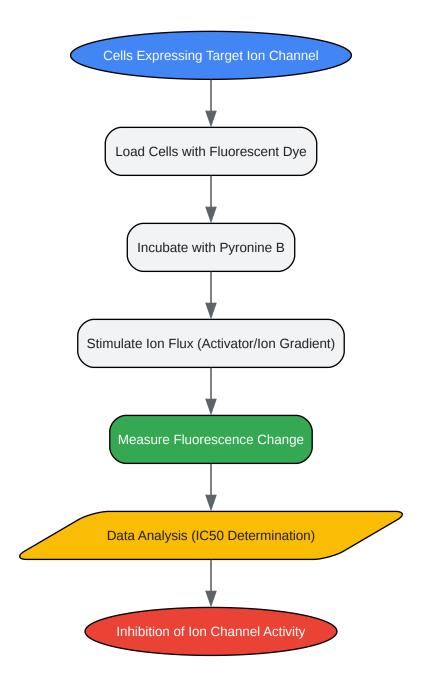
- Cell Preparation:
 - Plate cells expressing the target ion channel in a multi-well plate (e.g., 96- or 384-well) and culture until they form a confluent monolayer.
- · Dye Loading:
 - Remove the culture medium and load the cells with a suitable fluorescent indicator dye by incubating them in a solution of the dye for a specific period (e.g., 60-90 minutes) at an appropriate temperature (e.g., 37°C).
- Compound Incubation:
 - Wash the cells to remove excess dye.



- Add assay buffer containing various concentrations of **Pyronine B** (or other test compounds) to the wells. Incubate for a predetermined time to allow the compound to interact with the ion channel.
- Measurement of Channel Activity:
 - Initiate ion flux by adding a solution containing a high concentration of the permeant ion or a specific channel activator.
 - Immediately measure the change in fluorescence over time using a fluorescence plate reader. Inhibitors of the ion channel will reduce the fluorescence signal compared to untreated control wells.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **Pyronine B**.
 - Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Logical Framework for a Fluorescence-Based Ion Channel Inhibition Assay





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- To cite this document: BenchChem. [An In-Depth Technical Guide to Pyronine B: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678544#chemical-structure-and-formula-weight-of-pyronine-b]

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